molecular formula C10H5NO2S2 B8388661 9H-Dithieno[3,4-b:3',4'-e]azepine-5,9(4H)-dione

9H-Dithieno[3,4-b:3',4'-e]azepine-5,9(4H)-dione

Cat. No. B8388661
M. Wt: 235.3 g/mol
InChI Key: CTILGVMIWDJFHS-UHFFFAOYSA-N
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Patent
US04661591

Procedure details

3.0 g of Pd/C (10%) and 15.0 g (183 millimoles) of finely powedered sodium acetate were added to 19.2 g (63.2 millimoles) of 1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione in 600 ml of 1-methylpyrrolid-2-one, and hydrogenation was carried out in a 2.5 l Rollhofer apparatus for 5 hours under a hydrogen pressure of 200 bar and at 80° C. Thereafter, the mixture was filtered under suction, the residue was washed with pyrrolidone and then H2O, the filtrate was poured onto 5 l of ice water, acidified with concentrated HCl and stirred for a further hour, after which the solid was filtered off under suction with thorough washing with H2O, and the crude product was dried. The yield was 12.6 g (85%) and the melting point 267°-270° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Cl[C:7]1[S:8][C:9](Cl)=[C:10]2[C:16]=1[C:15](=[O:17])[C:14]1=[CH:18][S:19][CH:20]=[C:13]1[C:12](=[O:21])[NH:11]2>CN1CCCC1=O.[Pd]>[CH:7]1[S:8][CH:9]=[C:10]2[C:16]=1[C:15](=[O:17])[C:14]1=[CH:18][S:19][CH:20]=[C:13]1[C:12](=[O:21])[NH:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
19.2 g
Type
reactant
Smiles
ClC=1SC(=C2NC(C=3C(C(C21)=O)=CSC3)=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C
FILTRATION
Type
FILTRATION
Details
Thereafter, the mixture was filtered under suction
WASH
Type
WASH
Details
the residue was washed with pyrrolidone
ADDITION
Type
ADDITION
Details
H2O, the filtrate was poured onto 5 l of ice water
FILTRATION
Type
FILTRATION
Details
after which the solid was filtered off under suction
WASH
Type
WASH
Details
with thorough washing with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the crude product was dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.